REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH:10]([OH:12])[CH3:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:1.2|
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Name
|
|
Quantity
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23 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C=C(C1C)Cl)C(C)=O)OC
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Name
|
|
Quantity
|
5 g
|
Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with water (10 mL)
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated under reduced pressure to about 30 mL
|
Type
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ADDITION
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Details
|
The residue was diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |